molecular formula C15H21N5O2 B12961229 N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide

N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide

Cat. No.: B12961229
M. Wt: 303.36 g/mol
InChI Key: DGJUZIRFNROIKC-UHFFFAOYSA-N
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Description

N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Heptan-3-yl Group: The heptan-3-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

    Coupling of the Pyrimidine and Imidazole Rings: The final step involves coupling the pyrimidine and imidazole rings through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

    N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(6-(Heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

N-(4-heptan-3-yl-6-oxo-1H-pyrimidin-2-yl)imidazole-1-carboxamide

InChI

InChI=1S/C15H21N5O2/c1-3-5-6-11(4-2)12-9-13(21)18-14(17-12)19-15(22)20-8-7-16-10-20/h7-11H,3-6H2,1-2H3,(H2,17,18,19,21,22)

InChI Key

DGJUZIRFNROIKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=CC(=O)NC(=N1)NC(=O)N2C=CN=C2

Origin of Product

United States

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